molecular formula C12H21N3O2 B1521289 3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine CAS No. 1041553-35-8

3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine

Cat. No.: B1521289
CAS No.: 1041553-35-8
M. Wt: 239.31 g/mol
InChI Key: LEODQDVYUSOAKO-UHFFFAOYSA-N
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Description

3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine is a chemical compound with the molecular formula C12H21N3O2 . It has a molecular weight of 239.31 .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Fluorinated Heterocyclic Compounds Synthesis

A photochemical methodology is highlighted for synthesizing 3-amino- (or 3- N -substituted amino) 5-pentafluorophenyl-1,2,4-oxadiazoles. This process involves the irradiation of 3-pentafluorobenzoylamino-4-methyl-1,2,5-oxadiazole (Furazan) in methanol in the presence of ammonia or primary/secondary aliphatic amines, leading to various 3-amino-, 3-( N -alkylamino)-, 3-( N , N -dialkylamino)-5-pentafluorophenyl-1,2,4-oxadiazoles. This synthesis route exemplifies the utility of oxadiazoles in creating fluorinated heterocyclic compounds with potential applications in medicinal chemistry and materials science (Buscemi et al., 2001).

Green Synthesis of Tetrasubstituted Imidazoles

Another research application involves using a Brønsted acidic ionic liquid as a green and reusable catalyst for synthesizing 1,2,4,5-tetrasubstituted imidazoles. This solvent-free synthesis method highlights the environmental benefits and efficiency of utilizing ionic liquids in the synthesis of complex heterocyclic compounds, demonstrating the versatility of oxadiazole derivatives in sustainable chemistry practices (Davoodnia et al., 2010).

Novel Condensation Reaction for Oxadiazole Derivatives

A novel method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives is presented, using (N-isocyanimino)triphenylphosphorane, a secondary amine, a carboxylic acid, and an aromatic aldehyde. This efficient approach provides an alternative to conventional synthesis methods, highlighting the adaptability of oxadiazole chemistry in creating structurally diverse compounds for various applications, including pharmaceuticals and agrochemicals (Ramazani & Rezaei, 2010).

Catalyzed Cascade Annulation

Research demonstrates the synthesis of various 3,5-disubstituted-1,2,4-oxadiazoles via copper-catalyzed cascade annulation, underscoring a straightforward approach to preparing oxadiazoles from readily available materials. This method exemplifies the significance of metal catalysis in heterocyclic chemistry, offering a scalable and efficient route for the synthesis of oxadiazole derivatives with potential applications in drug discovery and material science (Guo et al., 2015).

Properties

IUPAC Name

3-methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-8(2)6-10(13)12-14-11(15-17-12)7-9-4-3-5-16-9/h8-10H,3-7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEODQDVYUSOAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=NC(=NO1)CC2CCCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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